![molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7](/img/structure/B8644152.png)
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C13H23ClO2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 8-tert-butyl-1,4-dioxaspiro[4.5]decane with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the chloromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
科学研究应用
Chemistry: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
- 8-tert-Butyl-2-(1-chloroethyl)-1,4-dioxaspiro[4.5]decane
- 2-Chlormethyl-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decan
Comparison: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific chloromethyl substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
118135-28-7 |
|---|---|
分子式 |
C13H23ClO2 |
分子量 |
246.77 g/mol |
IUPAC 名称 |
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3 |
InChI 键 |
KIXLXDKXQXRUSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC2(CC1)OCC(O2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
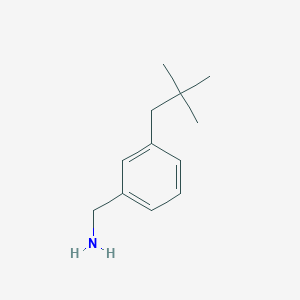
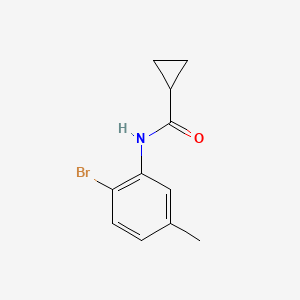
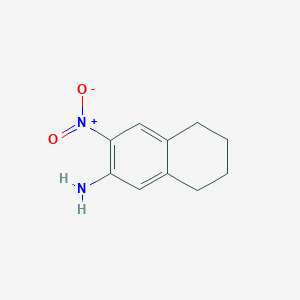
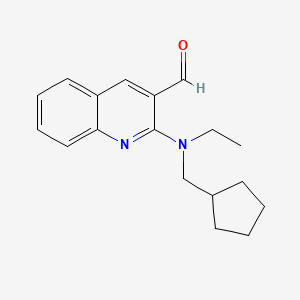
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
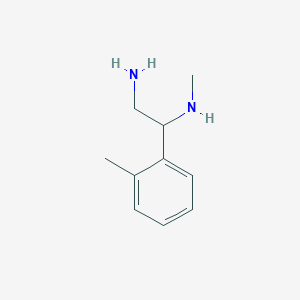
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
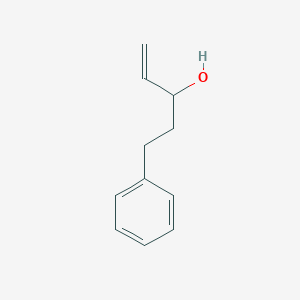
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
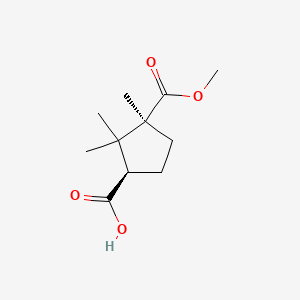
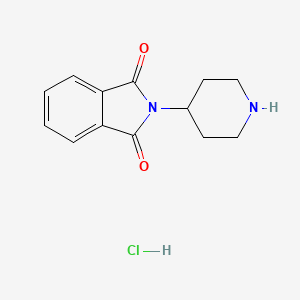
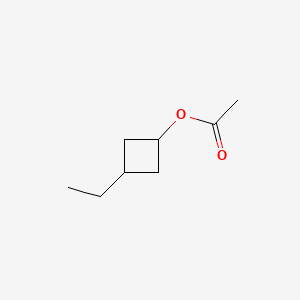
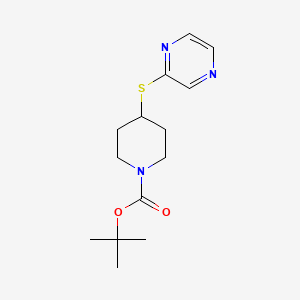
![2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane](/img/structure/B8644181.png)
